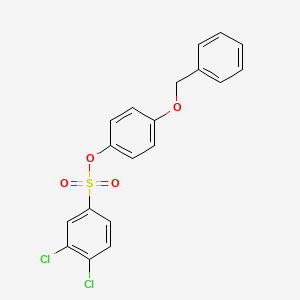
1-(3-phenylpropyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PPAP was first synthesized in the 1970s by a team of Japanese scientists led by Toshio Miyake. The compound was initially developed as a potential treatment for depression and other mood disorders, but its use was limited due to its low potency and undesirable side effects. In recent years, however, PPAP has gained renewed interest as a potential cognitive enhancer and nootropic agent.
Mecanismo De Acción
PPAP works by selectively inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in a variety of brain functions, including motivation, reward, and memory. By increasing dopamine levels in the brain, PPAP has been shown to improve cognitive function and mood.
Biochemical and Physiological Effects:
PPAP has been shown to have a number of biochemical and physiological effects on the brain and body. In addition to its dopamine reuptake inhibiting properties, PPAP has been shown to increase the levels of other neurotransmitters such as norepinephrine and serotonin. It has also been shown to increase blood flow to the brain and improve glucose uptake, which can lead to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PPAP in lab experiments is its high selectivity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in various brain functions. However, PPAP's low potency and limited availability can make it difficult to use in certain experiments. Additionally, its effects on other neurotransmitters and physiological processes can make it difficult to isolate the specific effects of dopamine reuptake inhibition.
Direcciones Futuras
There are several potential directions for future research on PPAP. One area of interest is the development of more potent and selective DRIs based on the structure of PPAP. Another area of research is the investigation of PPAP's potential as a treatment for cognitive disorders such as Alzheimer's disease and ADHD. Finally, further research is needed to fully understand the biochemical and physiological effects of PPAP and its potential applications in a variety of fields.
Métodos De Síntesis
PPAP is synthesized from 3-phenylpropylamine and piperidinecarboxylic acid. The reaction is catalyzed by a palladium catalyst and requires the use of various solvents and reagents. The yield of the reaction is typically around 50%, and the resulting product is a white crystalline powder.
Aplicaciones Científicas De Investigación
PPAP has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of fields. Some of the most promising areas of research include the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), as well as the enhancement of cognitive function in healthy individuals.
Propiedades
IUPAC Name |
1-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-15(18)14-9-5-11-17(12-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXUHZGVNYRFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5019890.png)


![4,4'-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]di(2-butanone) hydrochloride](/img/structure/B5019921.png)
![N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5019931.png)
![6-allyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5019935.png)


![N-ethyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5019951.png)
![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide](/img/structure/B5019959.png)

![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5019976.png)
![1-{3-[1-(3-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5019978.png)
